Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate
CAS No.: 1075221-06-5
Cat. No.: VC7264269
Molecular Formula: C10H15NO2
Molecular Weight: 181.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075221-06-5 |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.235 |
| IUPAC Name | methyl 1-prop-2-ynylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3 |
| Standard InChI Key | AOBHXSNCRGTQOH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC#C |
Introduction
Chemical Identity and Structural Features
Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is characterized by its unique substitution pattern on the piperidine ring. The propargyl group at the 1-position introduces a terminal alkyne functionality, while the methyl ester at the 4-position contributes to the compound’s polarity and potential interactions with biological targets . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 1-prop-2-ynylpiperidine-4-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 181.235 g/mol | |
| InChIKey | AOBHXSNCRGTQOH-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1CCN(CC1)CC#C |
The propargyl group’s electron-deficient triple bond may participate in click chemistry reactions, enabling bioconjugation or further derivatization. The ester group at the 4-position is hydrolytically labile, suggesting potential prodrug applications if modified.
Structure-Activity Relationships and Comparative Analysis
Comparative analysis with methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate highlights the impact of substitution patterns on biological activity:
The 1-substituted derivative’s linear propargyl group may enhance membrane permeability compared to the bulkier 4-substituted analog, potentially improving central nervous system bioavailability .
Physicochemical Properties and Drug-Likeness
Key physicochemical parameters inferred from structural analogs include:
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LogP: Estimated at 1.2–1.8 (moderate lipophilicity).
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Hydrogen Bonding: Two acceptors (ester carbonyl, piperidine nitrogen) and no donors .
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Solubility: Likely low aqueous solubility due to the ester and alkyne groups; formulation may require cosolvents .
These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential pending metabolic stability studies.
Future Directions and Research Opportunities
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Synthetic Optimization: Develop one-pot methodologies to streamline synthesis and improve yields.
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In Vitro Profiling: Evaluate MAO inhibition, cytochrome P450 interactions, and cytotoxicity in neuronal cell lines .
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Prodrug Development: Explore hydrolyzable ester analogs for enhanced pharmacokinetics .
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Structural Analog Synthesis: Investigate substituents at the 2- and 3-positions to refine MAO isoform selectivity.
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